molecular formula C19H19NO5 B11054510 3-(4-Methoxyphenyl)-3-oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile

3-(4-Methoxyphenyl)-3-oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile

Cat. No.: B11054510
M. Wt: 341.4 g/mol
InChI Key: ZROVILKKXRSBII-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-2-OXO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE is a complex organic compound characterized by the presence of methoxy groups and a cyanide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-2-OXO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a cyanide source under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-2-OXO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(4-METHOXYPHENYL)-2-OXO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE involves its interaction with specific molecular targets. The compound’s methoxy groups and cyanide functional group play crucial roles in its binding affinity and activity. It may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHOXYPHENYL)-2-OXO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE is unique due to its combination of methoxy groups and a cyanide functional group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-3-oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile

InChI

InChI=1S/C19H19NO5/c1-22-14-7-5-12(6-8-14)18(21)15(11-20)13-9-16(23-2)19(25-4)17(10-13)24-3/h5-10,15H,1-4H3

InChI Key

ZROVILKKXRSBII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C#N)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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